molecular formula C20H23ClN2O2S B10878956 2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

Cat. No.: B10878956
M. Wt: 390.9 g/mol
InChI Key: FICGCDWTHKPIRI-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is an organic compound with a complex structure that includes a chlorophenoxy group, a piperazine ring, and a methylsulfanylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenoxy group can introduce various functional groups .

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23ClN2O2S/c1-26-19-8-2-16(3-9-19)14-22-10-12-23(13-11-22)20(24)15-25-18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3

InChI Key

FICGCDWTHKPIRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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